molecular formula C21H32O2 B10768120 Heneicosapentaenoic Acid-d6

Heneicosapentaenoic Acid-d6

Cat. No.: B10768120
M. Wt: 322.5 g/mol
InChI Key: OQOCQFSPEWCSDO-HDCHGOIWSA-N
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Description

Heneicosapentaenoic Acid-d6 is a deuterated form of Heneicosapentaenoic Acid, a polyunsaturated omega-3 fatty acid. It is characterized by the presence of six deuterium atoms, which replace six hydrogen atoms in the molecule. This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heneicosapentaenoic Acid-d6 is synthesized through the chemical elongation of eicosapentaenoic acid. The process involves the incorporation of deuterium atoms into the molecule. The elongation typically involves the use of reagents such as diazoketones and the application of the Arndt-Eistert reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as an analytical standard .

Chemical Reactions Analysis

Types of Reactions: Heneicosapentaenoic Acid-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds.

    Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation reactions using halogenating agents like bromine can lead to substitution products.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the acid, and various substituted compounds .

Scientific Research Applications

Heneicosapentaenoic Acid-d6 has a wide range of scientific research applications:

Mechanism of Action

Heneicosapentaenoic Acid-d6 exerts its effects by incorporating into phospholipids and triacylglycerol in vivo. It inhibits the synthesis of arachidonic acid from linoleic acid, thereby affecting the production of eicosanoids. The compound is a poor substrate for prostaglandin H synthase and 5-lipoxygenase but retains the ability to inactivate prostaglandin H synthase rapidly .

Comparison with Similar Compounds

    Eicosapentaenoic Acid: Similar in structure but lacks the additional carbon and deuterium atoms.

    Docosahexaenoic Acid: Another omega-3 fatty acid with a longer carbon chain and more double bonds.

    Arachidonic Acid: An omega-6 fatty acid involved in the synthesis of eicosanoids.

Uniqueness: Heneicosapentaenoic Acid-d6 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. Its ability to inhibit arachidonic acid synthesis more effectively than eicosapentaenoic acid and docosahexaenoic acid also sets it apart .

Properties

Molecular Formula

C21H32O2

Molecular Weight

322.5 g/mol

IUPAC Name

(6Z,9Z,12Z,15Z,18Z)-2,2,3,3,4,4-hexadeuteriohenicosa-6,9,12,15,18-pentaenoic acid

InChI

InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-20H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-15-/i18D2,19D2,20D2

InChI Key

OQOCQFSPEWCSDO-HDCHGOIWSA-N

Isomeric SMILES

[2H]C([2H])(C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)C([2H])([2H])C([2H])([2H])C(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O

Origin of Product

United States

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